molecular formula C21H20O3 B7535262 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

Cat. No. B7535262
M. Wt: 320.4 g/mol
InChI Key: GLNCIYCFPXALQD-UHFFFAOYSA-N
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Description

6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one, also known as rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Its unique properties make it a valuable tool in a range of fields, including biology, chemistry, and physics.

Mechanism of Action

The mechanism of action of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B is based on its ability to absorb light energy and emit it at a longer wavelength. This property, known as fluorescence, is due to the presence of a chromophore in the molecule that can undergo a reversible photochemical reaction. When 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B is excited by light of a specific wavelength, the chromophore absorbs the energy and enters into an excited state. The excited chromophore then emits light at a longer wavelength, which can be detected and measured.
Biochemical and Physiological Effects:
Rhodamine B has been shown to have a range of biochemical and physiological effects, including cytotoxicity, genotoxicity, and mutagenicity. These effects are dependent on the concentration of the dye and the duration of exposure. Rhodamine B has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

Rhodamine B has several advantages as a fluorescent probe, including its high quantum yield, photostability, and ease of use. However, it also has some limitations, including its sensitivity to pH and temperature, as well as its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in scientific research. One area of interest is the development of new biosensors that can detect a wider range of analytes with greater sensitivity and specificity. Another area of interest is the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in the development of new cancer therapies that can selectively target cancer cells while sparing normal cells. Additionally, there is potential for the use of 6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one B in the development of new imaging techniques for the study of biological systems at the molecular level.

Synthesis Methods

Rhodamine B can be synthesized through a multi-step process that involves the condensation of phthalic anhydride with dimethylamine, followed by the reaction of the resulting intermediate with phenol in the presence of sulfuric acid. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

Rhodamine B has been extensively used as a fluorescent probe in various scientific research applications. It has been used to study the binding of proteins, DNA, and RNA, as well as the localization and trafficking of organelles within cells. Rhodamine B has also been used in the development of biosensors for the detection of various analytes, including glucose, cholesterol, and heavy metals.

properties

IUPAC Name

6-hydroxy-3,3-dimethyl-9-phenyl-4,9-dihydro-2H-xanthen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O3/c1-21(2)11-16(23)20-18(12-21)24-17-10-14(22)8-9-15(17)19(20)13-6-4-3-5-7-13/h3-10,19,22H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNCIYCFPXALQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)C=C(C=C3)O)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydroxy-3,3-dimethyl-9-phenyl-2,3,4,9-tetrahydro-1H-xanthen-1-one

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